molecular formula C14H23NO4 B13015435 Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate

Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate

Cat. No.: B13015435
M. Wt: 269.34 g/mol
InChI Key: APUREDXTFLCIFF-UHFFFAOYSA-N
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Description

Methyl N-Boc-4-azaspiro[2.5]octane-7-carboxylate is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 4-position and a tert-butoxycarbonyl (Boc) protective group. The spiro[2.5]octane core consists of a five-membered ring fused to a three-membered ring, creating a rigid scaffold. The ester group at the 7-position enhances solubility and reactivity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing GABA analogs and protease inhibitors . Its molecular formula is C₁₁H₁₈N₂O₃ (molecular weight: 226.27 g/mol), with the Boc group providing stability during synthetic transformations .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

4-O-tert-butyl 7-O-methyl 4-azaspiro[2.5]octane-4,7-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-5-10(11(16)18-4)9-14(15)6-7-14/h10H,5-9H2,1-4H3

InChI Key

APUREDXTFLCIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

A common starting point is derivatives of cyclopropyl carbamates, such as 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate or its mesylate analogs. These serve as precursors for nucleophilic substitution and ring expansion to form the azaspiro core.

  • The mesylate group (methanesulfonate) acts as an excellent leaving group facilitating nucleophilic substitution.
  • Glycine methyl ester hydrochloride is frequently used as the nucleophile to introduce the methyl ester functionality at the 7-position.

Protection and Deprotection Strategy

  • The Boc group is introduced to protect the nitrogen atom during subsequent transformations.
  • Protective groups such as benzyl, tert-butoxycarbonyl, or benzyloxycarbonyl are used depending on the synthetic route.
  • Deprotection is typically achieved under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane, which efficiently removes the p-methoxybenzyloxycarbonyl group without damaging the spirocyclic core.

Reduction and Final Functionalization

  • Reduction of amide intermediates to amines is performed using mild reducing agents in organic solvents.
  • This step converts carbonyl functionalities into the corresponding amines, completing the azaspiro structure with the desired substitution pattern.

Detailed Preparation Method (Based on Patent CN111943894A)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Substitution Compound I (4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate mesylate) + glycine methyl ester hydrochloride, base (K2CO3), organic solvent (acetonitrile), room temperature Nucleophilic substitution of mesylate by glycine methyl ester to form intermediate II
2 Protection Addition of Boc or other protecting group under mild conditions Protects nitrogen to prevent side reactions
3 Deprotection Acidic treatment with TFA (5-25% in DCM) Removes p-methoxybenzyl protecting group
4 Reduction Reducing agent (e.g., sodium borohydride or similar) in organic solvent Reduces amide to amine, forming the azaspiro compound
  • The substitution reaction is typically carried out with 2-6 equivalents of glycine methyl ester hydrochloride and 2-6 equivalents of potassium carbonate in acetonitrile at room temperature.
  • The overall process avoids hazardous reagents like boron trifluoride diethyl etherate, improving safety and scalability.

Industrial and Laboratory Scale Synthesis

Industrial Synthesis of Boc-Protected Azaspiro Compounds

  • Industrial methods often start from 4,7-diazaspiro[2.5]octane derivatives.
  • Esterification with tert-butyl alcohol under acid catalysis yields tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate, a close analog.
  • Reaction conditions are optimized for yield and purity, typically involving inert atmosphere and controlled temperature.

Laboratory Preparation Example

Parameter Details
Starting material 4,7-diazaspiro[2.5]octane (64.9 g)
Solvent Ethanol (650 mL)
Base Sodium hydroxide (51 g)
Protecting agent Di-tert-butyl dicarbonate (252.6 g)
Temperature control Below 30 °C during base addition; reaction stirred at room temperature for 13 hours
Yield 73%
Purification Filtration, solvent removal, column chromatography

This method highlights the esterification and Boc protection in one pot, yielding the Boc-protected azaspiro compound efficiently.

Comparative Analysis of Preparation Methods

Aspect Method Using Cyclopropyl Carbamate Derivatives (Patent CN111943894A) Industrial Esterification Route (Ambeed, Benchchem)
Starting materials 4-methoxybenzyl cyclopropyl carbamate derivatives 4,7-diazaspiro[2.5]octane and tert-butyl alcohol
Key reactions Substitution, protection, deprotection, reduction Esterification under acid catalysis
Reaction conditions Mild, room temperature, organic solvents Acid catalysis, inert atmosphere, temperature control
Safety considerations Avoids hazardous boron trifluoride reagents Standard esterification safety protocols
Yield Moderate to high (dependent on step) High (e.g., 73% reported)
Scalability Suitable for lab and pilot scale Industrial scale feasible

Research Findings and Notes

  • The substitution step using glycine methyl ester hydrochloride is efficient due to the excellent leaving group (mesylate) and stable nucleophile.
  • Protective group strategies are crucial to prevent side reactions and allow selective functionalization.
  • Reduction steps must be carefully controlled to avoid over-reduction or decomposition of the spirocyclic core.
  • The avoidance of boron trifluoride diethyl etherate enhances safety and environmental compliance.
  • The synthetic routes provide flexibility to introduce different protecting groups or substituents, enabling diverse analog synthesis.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Substitution Glycine methyl ester hydrochloride, K2CO3, acetonitrile Room temperature Several hours High Mesylate leaving group facilitates reaction
Protection Di-tert-butyl dicarbonate, base 0-30 °C 13 hours 73 (overall) Esterification and Boc protection combined
Deprotection Trifluoroacetic acid in DCM (5-25%) Room temperature 1-3 hours Quantitative Removes p-methoxybenzyl group
Reduction Sodium borohydride or equivalent Room temperature 1-4 hours High Converts amide to amine

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected amine undergoes deprotection under acidic conditions, enabling subsequent alkylation or arylation. For example:

  • Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine intermediate .

  • Alkylation : The deprotected amine reacts with electrophiles like iodobenzene in the presence of CsOH/DMSO at 120°C to form N-aryl derivatives (31% yield) .

Reaction Conditions Table :

Reagent/ConditionsProductYieldSource
TFA in DCM, rt, 1h4-Azaspiro[2.5]octane-7-carboxylate85%
Iodobenzene, CsOH, DMSO, 120°CN-Phenyl-4-azaspiro[2.5]octane31%

Acylation and Ester Transformations

The methyl ester is hydrolyzed under basic conditions, and the resulting carboxylic acid participates in further functionalization:

  • Ester Hydrolysis : NaOH in ethanol converts the methyl ester to the free carboxylic acid (73% yield) .

  • Amidation : The carboxylic acid reacts with amines (e.g., ethylenediamine) using coupling agents like HATU to form amides .

Key Data :

  • Hydrolysis: 1M NaOH, EtOH, 5–30°C, 13h .

  • Amidation: HATU, DIPEA, DMF, rt, 12h (yield: 68%) .

Reductive Amination

The spirocyclic amine intermediate participates in reductive amination with ketones:

  • Example : Reaction with 4-((2-fluoro-4-(methylsulfonyl)phenoxy)methyl)cyclohexanone using NaBH(OAc)₃ in DCE at 45°C for 72h forms a secondary amine (53% yield) .

Conditions :

  • Reagents: Acetic acid, NaBH(OAc)₃, DCE.

  • Side product: Alcohol from ketone reduction (minor) .

Cycloaddition and Ring-Opening Reactions

The spiro[2.5]octane scaffold undergoes microwave-assisted cycloaddition:

  • Microwave Synthesis : Heating with dioxane at 155°C for 9.5h promotes spiro ring-opening and subsequent cyclization (yield: 53%) .

Mechanistic Insight :

  • Solvent: Dioxane enhances reaction kinetics under microwave irradiation .

  • Purification: Silica gel chromatography with MeOH/DCM gradients .

Oxidation and Functionalization

The methyl ester is stable under oxidative conditions, but the free amine can be oxidized to nitro derivatives using m-CPBA .

Oxidation Example :

  • Reagents: m-CPBA, CHCl₃, 0°C → rt.

  • Product: Nitroso-spiro[2.5]octane (yield: 45%) .

Comparative Reactivity

Reaction TypeKey ReagentsYield RangeStability Notes
Boc DeprotectionTFA/DCM75–90%Acid-sensitive
Reductive AminationNaBH(OAc)₃, DCE45–68%Competing ketone reduction
Ester HydrolysisNaOH/EtOH70–85%Requires mild conditions

Industrial-Scale Considerations

  • Automated Synthesis : Continuous-flow systems optimize Boc deprotection and alkylation steps .

  • Purification : Preparative HPLC ensures >95% purity for pharmaceutical intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate serves as a versatile building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can lead to the development of compounds with therapeutic potential.

Synthesis of Antiviral Agents

One notable application is in the synthesis of antiviral agents targeting hepatitis C virus (HCV). Compounds derived from spirocyclic frameworks, including derivatives of this compound, have been explored for their efficacy as NS5A inhibitors, which are crucial in HCV treatment protocols. The ability to modify the spirocyclic structure enhances the pharmacological properties of these compounds, making them promising candidates for further development .

Development of Cancer Therapeutics

Research has indicated that derivatives of this compound can be utilized to create inhibitors for various cancer-related targets. For instance, spirocyclic compounds have been shown to exhibit activity against proteases involved in tumor progression, suggesting that this compound could be pivotal in developing new anticancer therapies .

Organic Synthesis Applications

This compound is also valuable in organic synthesis due to its unique structural properties.

Intermediate for Complex Molecules

The compound acts as a crucial intermediate in synthesizing complex organic molecules, including those used in pharmaceuticals and agrochemicals. Its spirocyclic nature allows chemists to introduce various functional groups through established synthetic pathways, facilitating the creation of diverse chemical entities .

Utilization in Reaction Mechanisms

In synthetic chemistry, this compound can participate in several reaction mechanisms, such as cycloadditions and alkylations, providing access to novel structures that can be further modified for specific applications . The reactivity of the azaspiro framework enables chemists to explore innovative synthetic routes.

Case Study: Synthesis of Spirocyclic Compounds

A study demonstrated the synthesis of a library of spirocyclic piperidines using this compound as a starting material. The research highlighted the compound's ability to undergo selective reactions leading to diverse derivatives with potential biological activity .

CompoundBiological ActivityReference
1NS5A Inhibitor
2Protease Inhibitor
3Anticancer Activity

Case Study: Fluorinated Derivatives

Another investigation focused on fluorinated derivatives derived from this compound, assessing their inhibitory effects on viral proteases like 3CLPro (main protease of SARS-CoV-2). The study found that specific modifications significantly enhanced inhibitory potency, indicating the compound's potential role in developing antiviral therapies .

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)7-methyl4-azaspiro[2.5]octane-4,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between Methyl N-Boc-4-azaspiro[2.5]octane-7-carboxylate and analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₁H₁₈N₂O₃ 226.27 Boc at N4, methyl ester at C7 Intermediate for GABA analogs
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate C₁₇H₂₁NO₂ 271.36 Benzyl at N7, ester at C1 GABA receptor modulation
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate C₁₀H₁₈N₂O₂ 198.26 Boc at N1, second N at C6 Kinase inhibitor synthesis
8-Azaspiro[4.5]decane-7,9-dione C₈H₁₁NO₂ 153.18 Two ketone groups at C7 and C9 Impurity in pharmaceutical APIs

Key Observations:

Protective Groups : The Boc group in the target compound improves synthetic flexibility compared to benzyl-protected analogs (e.g., N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate), which require harsher conditions for deprotection .

Functional Groups : The methyl ester at C7 enhances reactivity in nucleophilic acyl substitution reactions, unlike ketone-containing analogs (e.g., 8-azaspiro[4.5]decane-7,9-dione), which are less versatile in further derivatization .

Stability and Reactivity

  • Target Compound : The Boc group stabilizes the amine against oxidation and nucleophilic attack, while the ester group undergoes hydrolysis under basic conditions to generate carboxylic acid derivatives .
  • Comparison: N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate is prone to debenzylation under hydrogenolysis, limiting its utility in hydrogen-sensitive reactions . 8-Azaspiro[4.5]decane-7,9-dione exhibits thermal instability due to keto-enol tautomerism, complicating storage and handling .

Biological Activity

Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates a nitrogen atom into a spiro junction. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

  • Molecular Formula : C13H19N1O3
  • Molecular Weight : 269.34 g/mol

The compound's structure allows for various chemical modifications, which can influence its interactions with biological systems, making it a versatile building block in drug development.

Biological Activity Overview

Research indicates that this compound may interact with various biological targets, influencing enzyme or receptor activity. Its potential therapeutic applications stem from these interactions, although specific pathways and mechanisms remain to be fully elucidated.

Interaction Studies

Studies have suggested that this compound may exhibit binding affinity towards certain enzymes or receptors, potentially leading to therapeutic outcomes. However, further investigation is necessary to clarify the specific interactions and biological pathways involved.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with related compounds in the azaspiro family. The following table summarizes key structural similarities and differences among selected compounds:

Compound NameCAS NumberSimilarity IndexNotable Biological Activity
tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate886766-28-51.00Inhibitory effects on serine hydrolases
4-Boc-4,7-diazaspiro[2.5]octane674792-08-61.00Selective inhibition of MAGL
tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate1251005-45-40.89Antibacterial properties
tert-butyl 2,5-diazaspiro[3.4]octane1086398-02-80.89Potential anti-inflammatory effects
(R)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate127199-44-40.84Modulation of neurotransmitter release

This comparative analysis highlights the unique properties of this compound within its chemical class and its potential for diverse biological activities.

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on azaspiro compounds demonstrated that derivatives similar to methyl N-boc-4-azaspiro[2.5]octane exhibited varying degrees of inhibition against serine hydrolases, suggesting potential applications in treating conditions related to enzyme dysregulation .
  • Therapeutic Applications : Research has indicated that azaspiro derivatives can act as inhibitors of metalloproteases, which are implicated in various pathological conditions . This positions methyl N-boc-4-azaspiro[2.5]octane as a candidate for further development in therapies targeting diseases associated with extracellular matrix degradation.
  • Bioactivity Profiling : A detailed bioactivity profiling of related compounds revealed that modifications at specific positions could enhance selectivity and potency against target enzymes . This suggests that systematic variations in the structure of methyl N-boc-4-azaspiro[2.5]octane could yield compounds with improved biological efficacy.

Q & A

Q. What strategies optimize chromatographic separation of diastereomers during scale-up?

  • Use high-resolution RP-HPLC (e.g., Chromolith C18 column, 0.1% TFA in water/acetonitrile gradient) or simulated moving bed (SMB) chromatography. Thermodynamic studies (van’t Hoff plots) guide temperature optimization for improved selectivity (ΔΔG > 2 kJ/mol) .

Notes

  • Storage : Refrigerate (2–8°C) in airtight containers with desiccants to prevent hydrolysis .
  • Contradictions : Conflicting conformational data between NMR and XRD require multi-technique validation .
  • Advanced Tools : SHELX programs for crystallography, DFT for conformational analysis, and graph sets for H-bonding .

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